Cas no 736-30-1 (1,2-Bis(4-nitrophenyl)ethane)

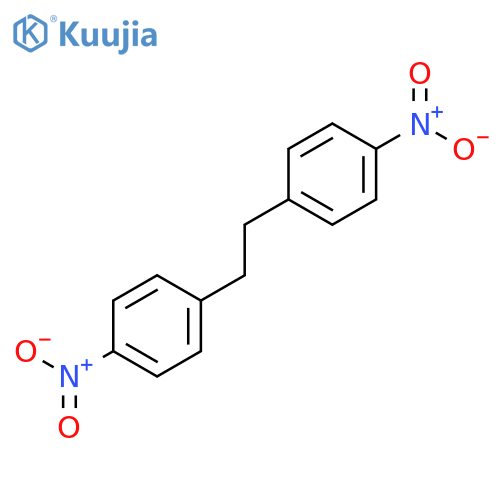

1,2-Bis(4-nitrophenyl)ethane structure

商品名:1,2-Bis(4-nitrophenyl)ethane

1,2-Bis(4-nitrophenyl)ethane 化学的及び物理的性質

名前と識別子

-

- 1,2-Bis(4-nitrophenyl)ethane

- 1,2-BIS(P-NITROPHENYL)ETHANE,CRYSTALLINE POWDER

- 1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene

- 4,4'-Dinitrobibenzyl

- NULL

- 1,2-diparanitrophenylethane

- 4,4'-dinitrobibenzil

- 4,4'-Dinitrodibenzyl

- Bibenzyl,4,4'-dinitro

- p,p'-Dinitrobibenzyl

- p,p'-Dinitrodibenzyl

- Bis(p-nitrobenzyl)

- NSC 60022

- NSC 608

- CHEBI:34040

- DTXSID2061066

- Benzene,1'-(1,2-ethanediyl)bis[4-nitro-

- 1,1'-(1,2-Ethanediyl)bis(4-nitrobenzene)

- A9489

- 736-30-1

- 4,4'-DINITRODIHYDROSTILBENE

- 1,2-Bis(p-nitrophenyl)ethane

- 1,2-Ethanediylbis(4-nitrobenzene)

- NSC-60022

- Dinitro-4,4' dibenzyle [French]

- AMY18600

- AKOS003063993

- Dinitro-4,4' dibenzyle

- Benzene,1,1'-(1,2-ethanediyl)bis[4-nitro-

- SCHEMBL3292782

- EC 212-001-5

- FT-0606314

- NSC608

- 1-Nitro-4-[2-(4-nitrophenyl)ethyl]benzene #

- Bibenzyl, 4,4'-dinitro-

- MFCD00014719

- NS00003674

- Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-

- Bibenzyl,4'-dinitro-

- NSC-608

- Benzene, 1,1'-(1,2-ethanediyl)bis(4-nitro-

- SY1ZK3A4XO

- BSNKHEKTRWNNAC-UHFFFAOYSA-N

- Q27115767

- NSC60022

- EINECS 212-001-5

- p,p'-Dinitro-bibenzyl

- 1,2-Ethanediylbis[4-nitrobenzene]

- UNII-SY1ZK3A4XO

- 1-nitro-4-[2-(4-nitrophenyl)-ethyl]-benzene

- NCIOpen2_002512

- 1,1'-ethane-1,2-diylbis(4-nitrobenzene)

- DB-080737

- DTXCID2047567

- STK005038

-

- MDL: MFCD00014719

- インチ: InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2

- InChIKey: BSNKHEKTRWNNAC-UHFFFAOYSA-N

- ほほえんだ: C(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 272.08000

- どういたいしつりょう: 272.08

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 91.6A^2

じっけんとくせい

- 色と性状: オレンジ結晶粉末

- 密度みつど: 1.317±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 221 ºC

- ふってん: 415.31°C (rough estimate)

- フラッシュポイント: 208.4±16.0 °C

- 屈折率: 1.6180 (estimate)

- ようかいど: Insuluble (2.1E-4 g/L) (25 ºC),

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 91.64000

- LogP: 4.33460

- ようかいせい: 水に溶けない

- じょうきあつ: 0.0±1.0 mmHg at 25°C

1,2-Bis(4-nitrophenyl)ethane セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:1

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36

- RTECS番号:DA0356000

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R20/21/22

1,2-Bis(4-nitrophenyl)ethane 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,2-Bis(4-nitrophenyl)ethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357653-1 g |

1,2-Bis(p-nitrophenyl)ethane; . |

736-30-1 | 1 g |

€158.20 | 2023-07-19 | ||

| abcr | AB357653-5 g |

1,2-Bis(p-nitrophenyl)ethane; . |

736-30-1 | 5 g |

€503.80 | 2023-07-19 | ||

| abcr | AB357653-5g |

1,2-Bis(p-nitrophenyl)ethane; . |

736-30-1 | 5g |

€503.80 | 2025-02-17 | ||

| A2B Chem LLC | AE07277-5g |

1,2-Bis(4-nitrophenyl)ethane |

736-30-1 | 5g |

$351.00 | 2024-04-19 | ||

| abcr | AB357653-1g |

1,2-Bis(p-nitrophenyl)ethane; . |

736-30-1 | 1g |

€158.20 | 2025-02-17 | ||

| 1PlusChem | 1P008QVH-1g |

4,4'-Dinitrobibenzyl |

736-30-1 | 1g |

$127.00 | 2024-04-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642269-1g |

1,2-Bis(4-nitrophenyl)ethane |

736-30-1 | 98% | 1g |

¥4401.00 | 2024-07-28 | |

| A2B Chem LLC | AE07277-1g |

1,2-Bis(4-nitrophenyl)ethane |

736-30-1 | 1g |

$118.00 | 2024-04-19 | ||

| Alichem | A019108641-1g |

1,2-Bis(4-nitrophenyl)ethane |

736-30-1 | 95% | 1g |

$409.20 | 2023-09-01 | |

| Ambeed | A952246-1g |

1,2-Bis(4-nitrophenyl)ethane |

736-30-1 | 95+% | 1g |

$507.0 | 2024-04-17 |

1,2-Bis(4-nitrophenyl)ethane 関連文献

-

1. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005

-

2. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005

-

3. Elimination reactions. Part II. Base-catalysed formation of stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chlorideRasmy Tewfik,Fouad M. Fouad,Patrick G. Farrell J. Chem. Soc. Perkin Trans. 2 1975 384

-

Charlotte Wiles,Paul Watts Chem. Commun. 2011 47 6512

-

J. Grimshaw,J. S. Ramsey J. Chem. Soc. B 1968 60

736-30-1 (1,2-Bis(4-nitrophenyl)ethane) 関連製品

- 10342-59-3(1-Nitro-4-n-propylbenzene)

- 1817-77-2(4-Nitrodiphenylmethane)

- 6921-44-4(1-Cyclopropyl-4-nitrobenzene)

- 10342-60-6(Benzene,1-(2-methylpropyl)-4-nitro-)

- 7369-50-8(1-Ethyl-3-nitrobenzene)

- 4237-40-5(1-Sec-Butyl-4-nitrobenzene)

- 1817-47-6(1-Isopropyl-4-nitrobenzene)

- 6284-98-6(1-Nitro-4-(tert-pentyl)benzene)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:736-30-1)1,2-Bis(4-nitrophenyl)ethane

清らかである:99%

はかる:1g

価格 ($):456.0